![molecular formula C7H7BrN4 B567534 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine CAS No. 1289189-96-3](/img/structure/B567534.png)
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is a chemical compound with the CAS Number: 1289189-96-3 . It has a molecular weight of 227.06 and its IUPAC name is 5-bromo-N-methyl-7H-pyrazolo[3,4-b]pyridin-3-amine . The compound is a light yellow solid .
Synthesis Analysis
Based on the available information, pyrazolo[3,4-b]pyridine derivatives have been synthesized using scaffold hopping and computer-aided drug design . In one study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN4/c1-9-6-5-2-4(8)3-10-7(5)12-11-6/h2-3H,1H3,(H2,9,10,11,12) . This indicates the presence of a bromine atom, a methylamino group, and a pyrazolo[3,4-B]pyridine core in the molecule .Physical And Chemical Properties Analysis
This compound is a light yellow solid . It has a molecular weight of 227.06 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of New Polyheterocyclic Ring Systems
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is used as a precursor in the synthesis of new polyheterocyclic ring systems. It has been utilized to create pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures. These compounds have been evaluated for their antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antibacterial and Antitumor Evaluation
This chemical has been involved in the synthesis of various heterocyclic compounds with pyrazole and pyrazolo[3,4-b]pyridine. These synthesized compounds were tested for antibacterial and antitumor properties, showing potential biomedical applications (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Development of Pyrazolo[3,4-b]pyridine Derivatives
Research has focused on creating various derivatives of pyrazolo[3,4-b]pyridine, demonstrating the versatility of this compound in heterocyclic synthesis. These derivatives have potential applications in various fields, including medicinal chemistry (Gad-Elkareem, Abdel-fattah, & Elneairy, 2007).
Biomedical Applications
The compound is notable in the synthesis of pyrazolo[3,4-b]pyridines, which are significant in biomedical research. These compounds exhibit diverse substituents and have been explored for various biomedical applications, highlighting their importance in drug discovery and development (Donaire-Arias et al., 2022).
Synthesis in Ionic Liquid
The synthesis of this compound derivatives in ionic liquid represents an environmentally friendly approach. This method highlights the potential for green chemistry applications in synthesizing these compounds (Shi, Zhou, & Liu, 2010).
Ultrasound-Promoted Synthesis
Innovative methods like ultrasound-promoted synthesis have been employed to create fused polycyclic pyrazolo[3,4-b]pyridine derivatives. This method offers advantages such as short reaction times and high yields, showcasing the compound's adaptability in modern synthetic techniques (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Mecanismo De Acción
Target of Action
The primary target of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets by inhibiting TRKA . This compound showed acceptable activity with an IC50 value of 56 nM . It inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Biochemical Pathways
Once TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound possesses good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, specifically in the Km-12 cell line . This could potentially lead to the treatment of cancers associated with the overexpression and continuous activation of TRKs .
Safety and Hazards
Direcciones Futuras
The future directions for the study of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine and its derivatives could involve further exploration of their inhibitory activities against TRKA . This could potentially lead to the development of new therapeutic agents for the treatment of diseases associated with TRKA overexpression .
Propiedades
IUPAC Name |
5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-9-6-5-2-4(8)3-10-7(5)12-11-6/h2-3H,1H3,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEFHQQRXHETAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC2=C1C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)
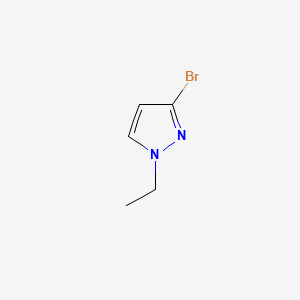
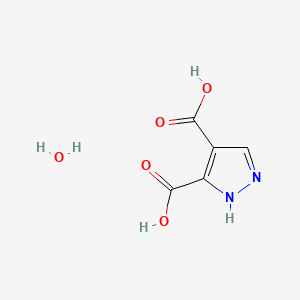
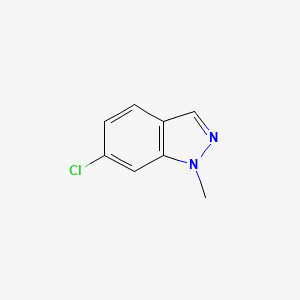
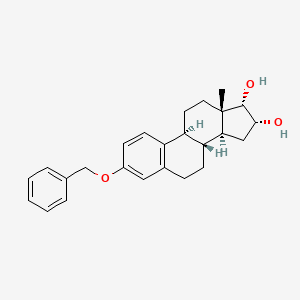


![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)
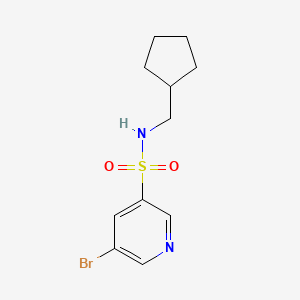
![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)

![2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567473.png)
![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)